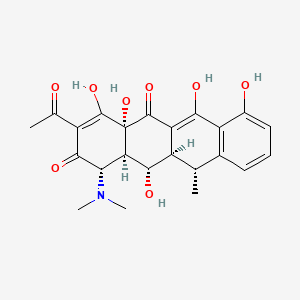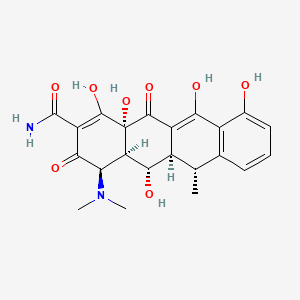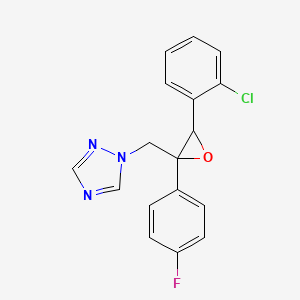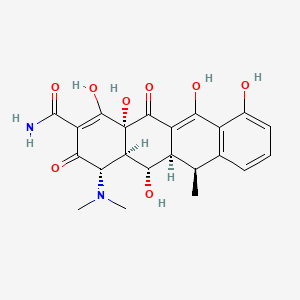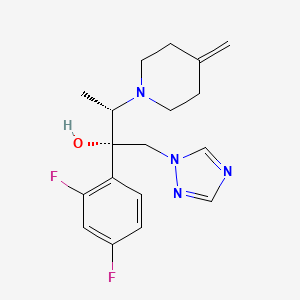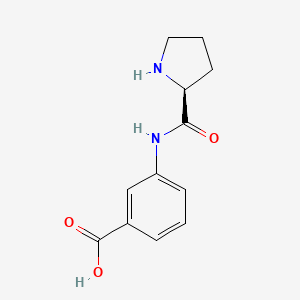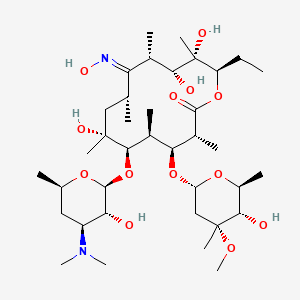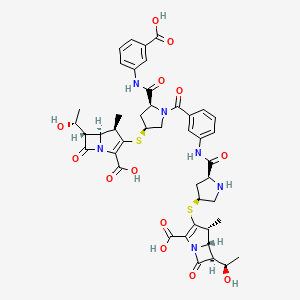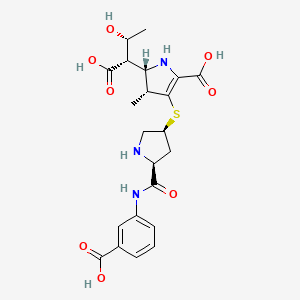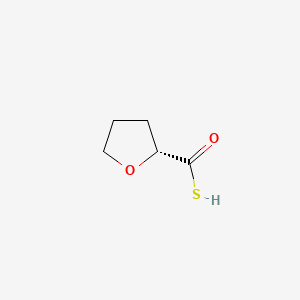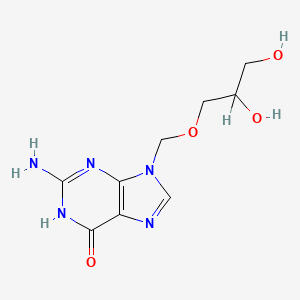
2-Amino-9-(((2RS)-2,3-dihydroxypropoxy)methyl)-1,9-dihydro-6H-purin-6-one
Overview
Description
Iso Ganciclovir is an impurity of the anti-viral Gangiclovir.
Mechanism of Action
Target of Action
Isoganciclovir, also known as iso-Ganciclovir, primarily targets the DNA polymerase of the Herpesvirus family , including cytomegalovirus . This enzyme plays a crucial role in the replication of the viral genome, making it an effective target for antiviral drugs.
Mode of Action
Isoganciclovir’s mode of action involves inhibiting virus replication . The drug is converted intracellularly to its active form by a virus-encoded cellular enzyme, thymidine kinase (TK) . This active form of the drug then inhibits the DNA polymerase, disrupting the replication of the viral genome .
Biochemical Pathways
The biochemical pathways affected by Isoganciclovir primarily involve the replication process of the Herpesvirus family. By inhibiting the DNA polymerase, the drug disrupts the synthesis of new viral DNA, thereby preventing the virus from replicating and spreading .
Pharmacokinetics
The pharmacokinetics of Isoganciclovir, similar to Ganciclovir, is characterized by significant interindividual variability . This highlights the importance of individualized dosing. The drug’s absorption, distribution, metabolism, and excretion (ADME) properties significantly impact its bioavailability .
Result of Action
The primary result of Isoganciclovir’s action is the inhibition of virus replication. By disrupting the synthesis of new viral DNA, the drug prevents the spread of the virus, thereby helping to control infections caused by the Herpesvirus family, including cytomegalovirus .
Action Environment
The action, efficacy, and stability of Isoganciclovir can be influenced by various environmental factors. For instance, the drug is primarily used in the treatment of infections among patients with impaired cell-mediated immunity, particularly those with poorly controlled and advanced human immunodeficiency virus (HIV)/acquired immunodeficiency syndrome (AIDS), and recipients of solid organ and bone marrow transplantation . These patient populations are at high risk for invasive cytomegalovirus disease, and the drug’s efficacy can be significantly influenced by the patient’s immune status .
Properties
IUPAC Name |
2-amino-9-(2,3-dihydroxypropoxymethyl)-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O4/c10-9-12-7-6(8(17)13-9)11-3-14(7)4-18-2-5(16)1-15/h3,5,15-16H,1-2,4H2,(H3,10,12,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMJRISBBXAOKCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1COCC(CO)O)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80914515 | |
| Record name | 3-[(6-Hydroxy-2-imino-2,3-dihydro-9H-purin-9-yl)methoxy]propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80914515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86357-09-7, 96429-66-2 | |
| Record name | Isoganciclovir | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086357097 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[(6-Hydroxy-2-imino-2,3-dihydro-9H-purin-9-yl)methoxy]propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80914515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOGANCICLOVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NNJ00018WY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Q1: What is the significance of the synthetic process for Isoganciclovir described in the research paper?
A1: The paper outlines a novel synthesis of (±)-9-[(2,3-dihydroxypropoxy)methyl]guanine (Isoganciclovir). [] This process is deemed "simple and efficient" by the researchers due to its strategic use of masked glycerol and methoxymethyl acetate to achieve kinetic and thermodynamic control over the acyclic side chain formation. [] The significance lies in the ability to separate unwanted regioisomers via selective crystallization, ultimately leading to a higher yield of Isoganciclovir without the need for complex purification techniques like preparative column chromatography. [] This streamlined approach holds potential benefits for research and potentially for industrial production.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

